Murrangatin

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

科学研究应用

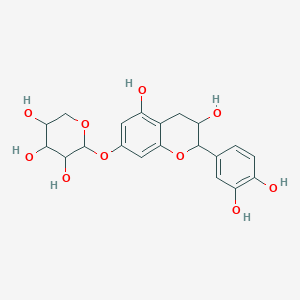

Murrangatin has been studied for its antiviral properties, particularly against the Epstein-Barr virus . It also exhibits cytotoxicity against certain cancer cell lines, making it a potential candidate for anticancer research . Additionally, this compound has shown anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines . Its ability to inhibit angiogenesis further supports its potential in cancer therapy .

作用机制

Target of Action

Murrangatin, a natural product, primarily targets the AKT signaling pathway . AKT, also known as Protein Kinase B, plays a crucial role in multiple cellular processes such as glucose metabolism, apoptosis, cell proliferation, transcription, and cell migration .

Mode of Action

This compound interacts with its primary target, the AKT signaling pathway, by inhibiting its activation . This inhibition is evidenced by the decrease in AKT phosphorylation at site Ser473 .

Biochemical Pathways

The AKT signaling pathway, affected by this compound, plays a significant role in regulating tumor growth and angiogenesis . By inhibiting the activation of AKT, this compound can suppress angiogenesis induced by tumor cell-derived media .

Pharmacokinetics

Computational methods have significantly advanced the study of chemical admet properties, offering both an economical and a time-efficient approach .

Result of Action

This compound has been found to strongly inhibit the growth of subintestinal vessels in zebrafish embryos and tumor conditioned media-induced angiogenic phenotypes including cell proliferation, cell invasion, cell migration, and tube formation . These findings indicate that this compound can inhibit tumor-induced angiogenesis, at least in part through the regulation of AKT signaling pathways .

Action Environment

It’s worth noting that the environment can significantly influence the phenotypic variation of many compounds .

生化分析

Biochemical Properties

Murrangatin has been found to interact with various biomolecules, particularly in the context of angiogenesis . Angiogenesis is a process involving the growth of new blood vessels from pre-existing ones, which is crucial in many physiological and pathological conditions. This compound has been shown to inhibit angiogenesis, suggesting that it interacts with enzymes and proteins involved in this process

Cellular Effects

In cellular contexts, this compound has been shown to have significant effects on various types of cells and cellular processes . For instance, it has been found to inhibit the proliferation of lung cancer cells . Moreover, this compound has been shown to influence cell function by impacting cell signaling pathways, specifically the AKT signaling pathway . It does not, however, impact the extracellular signal-regulated kinase 1/2 phosphorylation .

Molecular Mechanism

The molecular mechanism of this compound’s action is thought to be related to its ability to inhibit AKT activation By inhibiting AKT activation, this compound can exert its effects at the molecular level .

准备方法

Murrangatin can be isolated from Murraya paniculata. The preparation involves extracting the compound from the plant material using solvents like ethanol or methanol . The extract is then subjected to chromatographic techniques to purify this compound .

化学反应分析

Murrangatin undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrochloric acid, sodium hydroxide, and various organic solvents . Major products formed from these reactions include different coumarin derivatives, which are structurally related to this compound .

相似化合物的比较

Murrangatin is structurally related to other coumarin derivatives such as this compound, microminutin, and scopoletin . These compounds share similar biological activities, including antiviral and cytotoxic effects . this compound’s unique ability to inhibit Epstein-Barr virus activation and its specific anti-inflammatory properties make it distinct .

属性

CAS 编号 |

88546-96-7 |

|---|---|

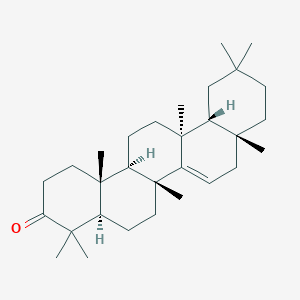

分子式 |

C15H16O5 |

分子量 |

276.28 g/mol |

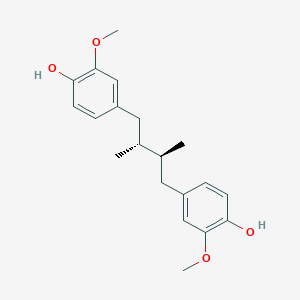

IUPAC 名称 |

8-[(1S,2S)-1,2-dihydroxy-3-methylbut-3-enyl]-7-methoxychromen-2-one |

InChI |

InChI=1S/C15H16O5/c1-8(2)13(17)14(18)12-10(19-3)6-4-9-5-7-11(16)20-15(9)12/h4-7,13-14,17-18H,1H2,2-3H3/t13-,14-/m0/s1 |

InChI 键 |

DKEANOQWICTXTP-KBPBESRZSA-N |

手性 SMILES |

CC(=C)[C@@H]([C@H](C1=C(C=CC2=C1OC(=O)C=C2)OC)O)O |

SMILES |

CC(=C)C(C(C1=C(C=CC2=C1OC(=O)C=C2)OC)O)O |

规范 SMILES |

CC(=C)C(C(C1=C(C=CC2=C1OC(=O)C=C2)OC)O)O |

外观 |

Powder |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2',5',9',10',13'-Pentaacetyloxy-1'-hydroxy-8',12',15',15'-tetramethylspiro[oxirane-2,4'-tricyclo[9.3.1.03,8]pentadec-11-ene]-7'-yl) acetate](/img/structure/B197895.png)

![3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-3-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)chromen-4-one](/img/structure/B198086.png)